2-({4-Bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline 2-({4-Bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 355805-17-3
VCID: VC0440789
InChI: InChI=1S/C15H15BrN4O3/c1-10-14(16)15(20(22)23)17-19(10)9-13(21)18-7-6-11-4-2-3-5-12(11)8-18/h2-5H,6-9H2,1H3
SMILES: CC1=C(C(=NN1CC(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-])Br
Molecular Formula: C15H15BrN4O3
Molecular Weight: 379.21g/mol

2-({4-Bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline

CAS No.: 355805-17-3

Main Products

VCID: VC0440789

Molecular Formula: C15H15BrN4O3

Molecular Weight: 379.21g/mol

2-({4-Bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline - 355805-17-3

CAS No. 355805-17-3
Product Name 2-({4-Bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline
Molecular Formula C15H15BrN4O3
Molecular Weight 379.21g/mol
IUPAC Name 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Standard InChI InChI=1S/C15H15BrN4O3/c1-10-14(16)15(20(22)23)17-19(10)9-13(21)18-7-6-11-4-2-3-5-12(11)8-18/h2-5H,6-9H2,1H3
Standard InChIKey GPHPKJHEIHJLBO-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-])Br
Canonical SMILES CC1=C(C(=NN1CC(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-])Br
PubChem Compound 1111112
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator